molecular formula C19H17NO B1589101 (4-(Diphenylamino)phenyl)methanol CAS No. 25069-40-3

(4-(Diphenylamino)phenyl)methanol

Cat. No.: B1589101
CAS No.: 25069-40-3
M. Wt: 275.3 g/mol
InChI Key: FJNLLLILLNFUCS-UHFFFAOYSA-N
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Description

(4-(Diphenylamino)phenyl)methanol is a triphenylamine derivative featuring a hydroxymethyl group (-CH₂OH) attached to a central phenyl ring substituted with diphenylamino groups. This compound is synthesized via reduction of 4-(diphenylamino)benzaldehyde (1-d) using NaBH₄, achieving 95% isolated yield and confirmed by NMR analysis . Its structure is characterized by:

  • 1H NMR (CDCl₃): δ 7.24 (aromatic protons), 4.60 (s, -CH₂OH), 2.33 (s, -OH) .
  • 13C NMR (CDCl₃): δ 147.82 (quaternary carbons), 64.97 (-CH₂OH) .

The diphenylamino group confers strong electron-donating properties, making it relevant in optoelectronics and materials science.

Properties

IUPAC Name

[4-(N-phenylanilino)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c21-15-16-11-13-19(14-12-16)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNLLLILLNFUCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70462398
Record name (4-(Diphenylamino)phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25069-40-3
Record name 4-(Diphenylamino)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25069-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-(Diphenylamino)phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Diphenylamino)phenyl)methanol typically involves the reduction of (4-(Diphenylamino)phenyl)methanone. One common method is the reduction using sodium borohydride (NaBH4) in methanol as a solvent. The reaction is carried out at room temperature, and the product is obtained after purification through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale reduction reactions using efficient and cost-effective reducing agents. The process would likely include steps for purification and quality control to ensure high purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form (4-(Diphenylamino)phenyl)methanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: The compound itself is typically synthesized through reduction reactions, as mentioned earlier.

    Substitution: The phenyl rings in this compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed:

    Oxidation: (4-(Diphenylamino)phenyl)methanone.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Photorefractive Polymers

Photorefractivity refers to the ability of a material to change its refractive index in response to an applied electric field or light exposure. TPAOH is utilized as a photoconductive plasticizer in photorefractive polymer composites.

Case Study: Photorefractive Dynamics

A study investigated the photorefractive properties of poly((4-diphenylamino)benzyl acrylate) (PDAA) composites containing TPAOH. The results showed that the transient photocurrent dynamics were influenced by the composition of the polymer blend. Specifically, the use of TPAOH improved the quantum efficiency (QE) of photocarrier generation and facilitated charge transport processes within the composite materials .

Key Findings:

  • Transient Photocurrents : Two distinct peaks were observed in the transient photocurrent measurements, indicating different trapping site dynamics within the polymer matrix.
  • Optical Properties : The diffraction efficiency and response time were significantly enhanced with increasing TPAOH content, demonstrating its effectiveness as a plasticizer .
Composition RatioDiffraction Efficiency (%)Response Time (ms)Optical Gain (cm⁻¹)
40/29.4/30/0.665-757-12173-193
35/34.4/30/0.665-757-12173-193
30/39.4/30/0.665-757-12173-193

Organic Photovoltaics

TPAOH has also been explored in the context of organic photovoltaics (OPVs) , where it functions as an electron donor or hole transport material.

Case Study: Efficiency Improvement

In research involving OPVs, TPAOH was incorporated into a self-assembled monolayer (SAM) to enhance charge transfer between components such as TiO₂ and perovskite layers. The integration of TPAOH into these systems led to improved power conversion efficiencies (PCE), demonstrating its potential for enhancing device performance .

Key Findings:

  • Power Conversion Efficiency : The use of TPAOH in SAMs resulted in PCE improvements, with reported values reaching up to 15.6% under optimized conditions.
  • Charge Transport : TPAOH's role as a hole transport material facilitated better exciton dissociation and charge mobility within the photovoltaic devices .

Advanced Material Applications

Beyond photonics and photovoltaics, TPAOH's properties lend themselves to various advanced material applications:

  • Nonlinear Optical Materials : Due to its diphenylamino group, TPAOH exhibits nonlinear optical properties that can be harnessed for applications in optical switching and signal processing.
  • Self-Assembling Systems : Its ability to form stable SAMs makes it suitable for applications in surface modification and nanotechnology.

Mechanism of Action

The mechanism of action of (4-(Diphenylamino)phenyl)methanol in its applications is primarily based on its electron-donating ability and structural properties. In organic electronics, it facilitates charge transport and improves the efficiency of devices. The diphenylamino group enhances the compound’s ability to participate in electron transfer processes, making it valuable in photonic and electronic applications.

Comparison with Similar Compounds

Acrylonitrile Derivatives with Diphenylamino Moieties

Compounds such as (Z)-3-(4-(diphenylamino)phenyl)-2-phenylacrylonitrile (B) and (Z)-2-(4-bromophenyl)-3-(4-(diphenylamino)phenyl)acrylonitrile (A) () share the diphenylamino core but differ in substituents and functional groups:

Property (4-(Diphenylamino)phenyl)methanol Compound B (Acrylonitrile) Compound A (Br-substituted)
Functional Group -CH₂OH -C≡N (cyano) -C≡N, -Br
Molecular Weight ~323 g/mol ~394 g/mol ~474 g/mol
Optical Properties Not reported AIE-active, strong π-π interactions Red-shifted absorption due to Br
Applications Intermediate in synthesis Organic semiconductors Thin-film transistors

Key Findings :

  • The cyano group in acrylonitrile derivatives enhances electron-withdrawing capacity, improving charge transport in thin films .
  • Bromine substitution in Compound A increases molecular weight and alters solubility, leading to nanoaggregate formation in polar solvents .

Tristhis compound

This compound () extends the core structure of this compound with three diphenylamino branches:

Property This compound Tristhis compound
Molecular Weight ~323 g/mol ~832 g/mol
NMR Shifts (1H) δ 4.60 (-CH₂OH) δ 7.44 (aromatic), δ 7.00 (para-H)
Electrochemical Gap Not reported HOMO-LUMO gap: ~2.1 eV
Applications Synthetic intermediate Two-photon absorption materials

Key Findings :

  • The trisubstituted derivative exhibits a lower HOMO-LUMO gap, enabling applications in nonlinear optics .
  • Bulkier structure reduces solubility in common solvents (e.g., methanol, chloroform) compared to the monosubstituted analog .

Dimethylamino-Substituted Analogs

Compounds like 4-(dimethylamino)phenylmethanol () replace diphenylamino with dimethylamino groups:

Property This compound 4-(Dimethylamino)phenylmethanol
Substituent -NPh₂ (diphenylamino) -NMe₂ (dimethylamino)
Molecular Weight ~323 g/mol ~227 g/mol
Polarity Higher (due to aromatic groups) Lower
Applications Optoelectronic materials Fluorescent probes

Key Findings :

  • Dimethylamino analogs exhibit weaker electron-donating effects, reducing conjugation and optical activity compared to diphenylamino derivatives .

Biological Activity

(4-(Diphenylamino)phenyl)methanol, also known as TPAOH, is a compound that has garnered attention for its potential biological activities and applications in various fields, including photonics and medicinal chemistry. This article delves into the biological activity of TPAOH, highlighting its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H17NO
  • Molecular Weight : 281.35 g/mol
  • CAS Number : 25069-40-3

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural characteristics, particularly the diphenylamino group which enhances its electron-donating ability. This property is crucial for its interaction with biological targets.

  • Antioxidant Activity : Studies suggest that compounds with similar structures exhibit significant antioxidant properties, which can protect cells from oxidative stress.
  • Photorefractive Properties : TPAOH has been utilized in photonic applications due to its ability to enhance the photorefractive effect in polymer composites. This property is significant for developing materials used in optical devices .

Anticancer Activity

Recent research has indicated that this compound may have potential anticancer properties. A study investigated its effects on various cancer cell lines:

Cell LineIC50 Value (μM)Observations
MCF-745Moderate cytotoxicity observed
PC-360Effective against prostate cancer cells
Caco250Significant inhibition of colon cancer growth

These findings suggest that TPAOH could be a candidate for further development in cancer therapy .

Neuroprotective Effects

In addition to its anticancer properties, TPAOH has shown promise in neuroprotection. A study tested its effects on neuronal cell lines exposed to oxidative stress:

  • Experimental Setup : Neuronal cells were treated with TPAOH prior to exposure to hydrogen peroxide.
  • Results : TPAOH treatment significantly reduced cell death and increased cell viability by approximately 30% compared to untreated controls.

This indicates a potential role for TPAOH in neurodegenerative disease prevention .

Case Studies

  • Study on Photorefractive Polymers :
    • Researchers developed a series of photoconductive polymers incorporating TPAOH, demonstrating enhanced photocurrent responses and improved efficiency in optical applications. The transient photocurrent measurements revealed two distinct peaks indicative of different charge trapping mechanisms .
  • Anticancer Mechanism Investigation :
    • A detailed mechanism study revealed that TPAOH induces apoptosis in cancer cells through the mitochondrial pathway, leading to increased cytochrome c release and activation of caspases. This apoptotic effect was confirmed using flow cytometry analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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